Albanol B
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Overview
Description
Albanol b belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Albanol b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, albanol b is primarily located in the membrane (predicted from logP). Outside of the human body, albanol b can be found in fruits. This makes albanol b a potential biomarker for the consumption of this food product.
Scientific Research Applications
Anti-Cancer Effects
Albanol B, an arylbenzofuran derivative from mulberries, exhibits significant anti-cancer properties. It has been found to inhibit the proliferation of various human lung cancer cell lines and induce apoptosis. This compound triggers cell cycle arrest at G2/M phase and increases mitochondrial reactive oxygen species (ROS) production, leading to the activation of apoptosis pathways in lung cancer cells (Phan et al., 2020). Similarly, Albanol A, a related compound, has been shown to induce apoptotic cell death in HL60 human leukemia cells, suggesting a potential for leukemia treatment (Kikuchi et al., 2010).
Anti-inflammatory Effects
Albanol B demonstrates notable anti-inflammatory effects. It inhibits nitric oxide production in LPS-stimulated RAW264.7 cells and reduces the production of pro-inflammatory cytokines. These findings indicate its potential in developing new anti-inflammatory drugs (Wu et al., 2018).
Diabetes Management
In the context of diabetes, Albanol B has been identified as a dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes implicated in Type II diabetes mellitus. It enhances glucose uptake in insulin-resistant HepG2 cells, demonstrating its potential as a treatment for this condition (Paudel et al., 2018).
Alzheimer’s Disease Treatment
Albanol B is also active against Alzheimer's disease. It inhibits enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are vital in the prevention and treatment of Alzheimer’s disease (Kuk et al., 2017).
properties
CAS RN |
87084-99-9 |
---|---|
Product Name |
Albanol B |
Molecular Formula |
C34H22O8 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,9(21),10,12,14,16,18-nonaene-5,15-diol |
InChI |
InChI=1S/C34H22O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-15,35-39H,1H3 |
InChI Key |
SMHBZVSVLIBGGO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1)C4=C(C=C(C=C4OC3(OC5=C2C=CC(=C5)O)C6=C(C=C(C=C6)O)O)C7=CC8=C(O7)C=C(C=C8)O)O |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4=C(C=C(C=C4OC3(OC5=C2C=CC(=C5)O)C6=C(C=C(C=C6)O)O)C7=CC8=C(O7)C=C(C=C8)O)O |
melting_point |
248°C |
Other CAS RN |
87084-99-9 |
physical_description |
Solid |
synonyms |
albanol B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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